
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes dodecyl and octyl chains, as well as nitro and hydroxy groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivativesThe dodecyl and octyl chains are then attached via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups under specific conditions.
Substitution: Replacement of hydroxy or nitro groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide in 1,4-dioxane for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as aminoanthraquinones or substituted anthraquinones, which can have different properties and applications .
Applications De Recherche Scientifique
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Shares similar functional groups but lacks the dodecyl and octyl chains.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains multiple amino groups and is used in polymer synthesis.
Uniqueness
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These chains enhance its solubility in organic solvents and influence its reactivity, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
90995-96-3 |
|---|---|
Formule moléculaire |
C34H46N2O8 |
Poids moléculaire |
610.7 g/mol |
Nom IUPAC |
2-dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione |
InChI |
InChI=1S/C34H46N2O8/c1-3-5-7-9-11-12-13-14-16-18-20-24-22-26(36(43)44)28-30(32(24)38)34(40)29-27(33(28)39)25(35(41)42)21-23(31(29)37)19-17-15-10-8-6-4-2/h21-22,37-38H,3-20H2,1-2H3 |
Clé InChI |
LQBXVATWJXHLSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCCC)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


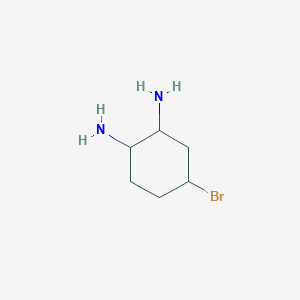
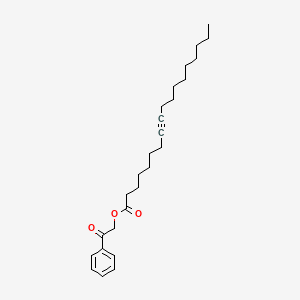

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
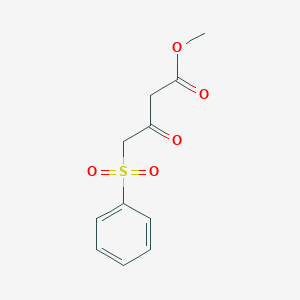
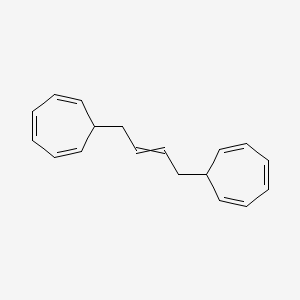
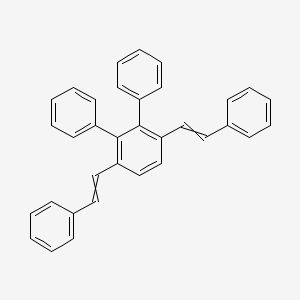

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)





